
Spectroscopic Data for 2-(4-
Methoxyphenoxy)propylamine: A Technical

Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
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Cat. No.: B1598847 Get Quote

Introduction
2-(4-Methoxyphenoxy)propylamine is a primary amine with a molecular formula of

C₁₀H₁₅NO₂ and a molecular weight of 181.24 g/mol .[1][2] Its structure, featuring a chiral

center, a primary amine, an ether linkage, and a substituted aromatic ring, makes it a molecule

of interest in synthetic and medicinal chemistry. The comprehensive spectroscopic

characterization of this compound is paramount for its unambiguous identification, purity

assessment, and for understanding its chemical behavior.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-(4-
Methoxyphenoxy)propylamine, covering Nuclear Magnetic Resonance (NMR) spectroscopy

(¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of

publicly available experimental spectra, this guide leverages data from analogous structures

and predictive models to offer a robust interpretation of the anticipated spectral features. This

approach provides researchers, scientists, and drug development professionals with a

foundational understanding for the analysis of this and structurally related molecules.

Molecular Structure and Key Features
A clear understanding of the molecular structure is the cornerstone of spectral interpretation.

The key structural features of 2-(4-Methoxyphenoxy)propylamine that will dictate its
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spectroscopic signature are:

Aromatic Ring: A 1,4-disubstituted (para) benzene ring.

Methoxy Group (-OCH₃): An electron-donating group on the aromatic ring.

Propylamine Chain: A three-carbon chain with a primary amine at one end.

Ether Linkage (-O-): Connecting the aromatic ring and the propylamine chain.

Chiral Center: The carbon atom at the 2-position of the propylamine chain is asymmetric.

Caption: Molecular structure of 2-(4-Methoxyphenoxy)propylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR spectra of 2-(4-Methoxyphenoxy)propylamine are

discussed below.

¹H NMR Spectroscopy: Predicted Chemical Shifts and
Couplings
The proton NMR spectrum will provide information on the number of different types of protons

and their connectivity. The predicted chemical shifts (δ) are presented in parts per million (ppm)

relative to a standard reference, typically tetramethylsilane (TMS).
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Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 6.8 - 7.0 Multiplet 4H Ar-H

The aromatic

protons are

expected to

appear as a

complex multiplet

due to the

symmetry of the

1,4-disubstituted

ring, often

appearing as two

distinct doublets.

~ 4.2 - 4.5 Multiplet 1H O-CH

This proton is on

the chiral center

and is

deshielded by

the adjacent

oxygen atom. It

will likely be a

multiplet due to

coupling with the

adjacent CH₂

and CH₃ groups.

~ 3.7 - 3.8 Singlet 3H O-CH₃

The methoxy

protons are in a

distinct chemical

environment and

appear as a

sharp singlet.

~ 2.8 - 3.1 Multiplet 2H CH₂-NH₂ These protons

are adjacent to

the amine group

and will be a
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multiplet due to

coupling with the

chiral center

proton.

~ 1.5 - 2.0 Broad Singlet 2H NH₂

The chemical

shift of amine

protons can vary

and the peak is

often broad due

to quadrupole

broadening and

exchange with

trace amounts of

water.

~ 1.2 - 1.4 Doublet 3H CH₃

This methyl

group is attached

to the chiral

center and will

be split into a

doublet by the

adjacent methine

proton.

¹³C NMR Spectroscopy: Predicted Chemical Shifts
The carbon NMR spectrum provides information on the number of different types of carbon

atoms in the molecule.
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Predicted Chemical Shift (δ,

ppm)
Assignment Rationale

~ 154 C-O (Aromatic)

The aromatic carbon attached

to the ether oxygen is

deshielded.

~ 152 C-OCH₃ (Aromatic)

The aromatic carbon attached

to the methoxy group is also

significantly deshielded.

~ 115 - 120 Aromatic CH

The aromatic methine carbons

will appear in this region. Due

to symmetry, two signals are

expected.

~ 75 O-CH

The carbon of the chiral center

is deshielded by the ether

oxygen.

~ 55 O-CH₃

The methoxy carbon is a

characteristic signal in this

region.

~ 45 CH₂-NH₂
The carbon adjacent to the

amine group.

~ 18 CH₃
The methyl group carbon

attached to the chiral center.

Experimental Protocol for NMR Data Acquisition
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Sample Preparation
Data Acquisition (400 MHz Spectrometer)

Data Processing

Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃).

Transfer to a 5 mm NMR tube.

¹H NMR:
- zg30 pulse program

- 16-64 scans
- 1s relaxation delay

¹³C NMR:
- zgpg30 pulse program

- 1024-4096 scans
- 2s relaxation delay

Fourier Transform

Phase Correction

Baseline Correction

Integration (¹H) and Peak Picking

cluster_prep

cluster_acq

cluster_proc

Major Fragmentation Pathways

[C₁₀H₁₅NO₂]⁺˙
m/z = 181

[C₉H₁₂O₂]⁺
m/z = 152

(Loss of •CH₂NH₂)

α-cleavage

[CH₄N]⁺
m/z = 30

(CH₂=NH₂⁺)

α-cleavage

[C₇H₇O]⁺
m/z = 107

(Loss of •C₃H₈NO)

Ether cleavage

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data for 2-(4-
Methoxyphenoxy)propylamine: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1598847#spectroscopic-data-for-2-4-
methoxyphenoxy-propylamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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